2-(3-Methoxyphenoxy)aniline hydrochloride
Overview
Description
2-(3-Methoxyphenoxy)aniline hydrochloride is an organic compound with the molecular formula C13H13NO2 HCl and a molecular weight of 251.72 . It is a derivative of aniline, characterized by the presence of a methoxy group and a phenoxy group attached to the aniline structure. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 2-(3-Methoxyphenoxy)aniline hydrochloride typically involves the reaction of 2-(3-methoxyphenoxy)aniline with hydrochloric acid. The preparation of the aniline precursor can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Direct nucleophilic substitution of halogenated aromatic compounds with aniline derivatives.
Reduction of Nitroarenes: Reduction of nitroarene compounds to form the corresponding aniline.
Palladium-Catalyzed Amination: Use of palladium catalysts to facilitate the amination of aryl halides with aniline.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aniline hydrochloride must be dry to obtain a good yield of the product .
Chemical Reactions Analysis
2-(3-Methoxyphenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Methoxyphenoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methoxyphenoxy)aniline hydrochloride can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)aniline: Similar structure but with the methoxy group in the para position.
2-(3-Ethoxyphenoxy)aniline: Similar structure but with an ethoxy group instead of a methoxy group.
2-(3-Methoxyphenyl)aniline: Similar structure but without the phenoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPQPARNGRBBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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